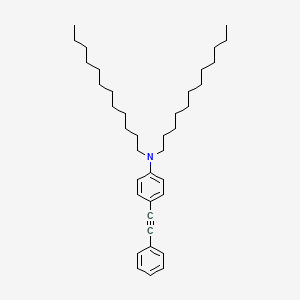
benzenamine, N,N-didodecyl-4-(phenylethynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N,N-didodecyl-4-(phenylethynyl)- is a chemical compound known for its unique structure and properties It consists of a benzenamine core with two dodecyl groups and a phenylethynyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenamine, N,N-didodecyl-4-(phenylethynyl)- typically involves a multi-step process. One common method includes the alkylation of benzenamine with dodecyl bromide to introduce the dodecyl groups. This is followed by a Sonogashira coupling reaction to attach the phenylethynyl group. The reaction conditions often involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
Industrial production of benzenamine, N,N-didodecyl-4-(phenylethynyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, temperature control, and purification methods are crucial factors in the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, N,N-didodecyl-4-(phenylethynyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the phenylethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
Benzenamine, N,N-didodecyl-4-(phenylethynyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of cell membrane interactions due to its amphiphilic nature.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of benzenamine, N,N-didodecyl-4-(phenylethynyl)- involves its interaction with molecular targets such as enzymes and receptors. The phenylethynyl group can participate in π-π interactions, while the dodecyl groups enhance the compound’s hydrophobicity, facilitating its incorporation into lipid membranes. These interactions can modulate various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diphenyl-4-(phenylethynyl)aniline: This compound has a similar structure but with diphenyl groups instead of dodecyl groups.
9-(4-Phenylethynyl)-anthracene: Another compound with a phenylethynyl group, used in photophysical studies.
Uniqueness
Benzenamine, N,N-didodecyl-4-(phenylethynyl)- is unique due to its combination of hydrophobic dodecyl groups and a reactive phenylethynyl group. This combination imparts distinct physical and chemical properties, making it suitable for a wide range of applications.
Propiedades
Número CAS |
686721-59-5 |
|---|---|
Fórmula molecular |
C38H59N |
Peso molecular |
529.9 g/mol |
Nombre IUPAC |
N,N-didodecyl-4-(2-phenylethynyl)aniline |
InChI |
InChI=1S/C38H59N/c1-3-5-7-9-11-13-15-17-19-24-34-39(35-25-20-18-16-14-12-10-8-6-4-2)38-32-30-37(31-33-38)29-28-36-26-22-21-23-27-36/h21-23,26-27,30-33H,3-20,24-25,34-35H2,1-2H3 |
Clave InChI |
NVMWERZGKIUFHI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C1=CC=C(C=C1)C#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



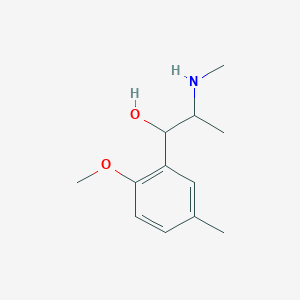

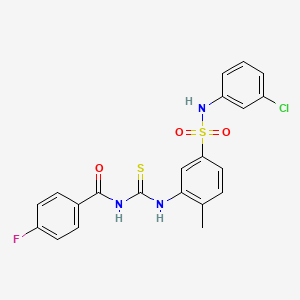
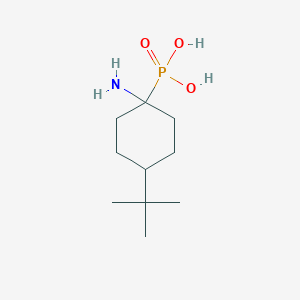

![((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol](/img/structure/B12521537.png)
![S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine](/img/structure/B12521541.png)
![1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[3-(propan-2-yl)benzene]](/img/structure/B12521546.png)
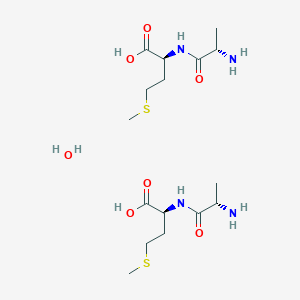
![7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B12521550.png)

![4-[(2R)-2-Aminopropyl]aniline](/img/structure/B12521561.png)

